molecular formula C18H22N2O5S B6520744 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butylethanediamide CAS No. 896314-21-9

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butylethanediamide

Cat. No.: B6520744
CAS No.: 896314-21-9
M. Wt: 378.4 g/mol
InChI Key: AJPDVVLSDLQOCD-UHFFFAOYSA-N
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Description

N'-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butylethanediamide is an intriguing compound that has been attracting significant interest in various fields of scientific research. The compound's unique structure combines a benzenesulfonyl group with a furan-2-yl moiety and an ethanediamide backbone, which grants it a range of unique chemical properties and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N'-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butylethanediamide, one approach involves reacting benzenesulfonyl chloride with furan-2-yl-ethylamine under basic conditions to form an intermediate product. This intermediate can then be reacted with butylethanediamine under controlled conditions to yield the final compound. Key reaction parameters such as temperature, solvent, and pH need to be meticulously optimized to achieve high yields and purity.

Industrial Production Methods: Scaling up the synthesis to an industrial level typically involves continuous flow processes. This ensures consistent reaction conditions and minimizes the risks associated with batch production, such as variable yield and impurities. Process optimization includes choosing solvents that are safe and environmentally friendly, and implementing stringent quality control measures to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, resulting in oxidative cleavage or other oxidative modifications.

  • Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or other reduced forms.

  • Substitution: The sulfonyl group makes the benzene ring particularly susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

  • Reduction: Common reductants include sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: Reagents like alkali metals or nucleophiles in polar aprotic solvents.

Major Products:

  • Oxidation: Oxidized derivatives of the furan ring.

  • Reduction: Reduced forms of the sulfonyl group.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N'-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butylethanediamide finds applications across a broad spectrum of scientific domains:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

  • Biology: The compound’s unique structure allows it to act as a molecular probe in biological assays, helping to elucidate biochemical pathways.

  • Medicine: Investigated for its potential pharmacological properties, particularly in modulating enzyme activities or acting as a molecular scaffold in drug design.

  • Industry: Applied in the development of novel materials, including polymers and specialized coatings due to its structural versatility.

Mechanism of Action

The compound’s effects are mediated by its ability to interact with specific molecular targets:

  • Molecular Targets and Pathways: It can bind to various enzymes or receptors, modulating their activity. The precise pathways depend on the biological context and the specific target being studied.

  • Mechanistic Details: The furan ring can participate in π-π stacking interactions, while the sulfonyl and ethanediamide groups can engage in hydrogen bonding or electrostatic interactions with their targets.

Comparison with Similar Compounds

N'-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butylethanediamide can be compared with compounds that share similar structural motifs:

  • Similar Compounds: Benzenesulfonyl derivatives, furan-based compounds, ethanediamide derivatives.

  • Comparison: Unlike simpler benzenesulfonyl or furan compounds, this compound integrates multiple functional groups, providing a versatile platform for various chemical and biological interactions

Conclusion

This compound is a compound of significant interest due to its diverse chemical properties and wide range of applications. From its synthesis to its potential in scientific research and industry, this compound exemplifies the importance of multifunctional molecules in advancing both fundamental and applied sciences.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-2-3-11-19-17(21)18(22)20-13-16(15-10-7-12-25-15)26(23,24)14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDVVLSDLQOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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